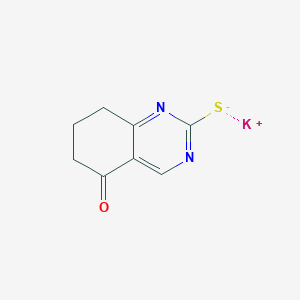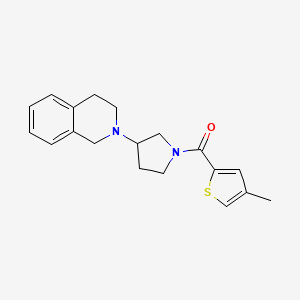
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Activity
Compounds containing the isoxazole moiety, such as “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate”, have been studied for their antibacterial properties. They are known to be effective against a range of bacterial strains, including Staphylococcus aureus and MRSA . The presence of the furan and isoxazole rings contributes to the compound’s ability to interfere with bacterial cell wall synthesis or protein production, making it a potential candidate for developing new antibacterial agents.
Antifungal Applications
Isoxazole derivatives also exhibit significant antifungal activity. The structural chemistry of these compounds allows them to target fungal cells selectively, disrupting their growth and proliferation. This makes them useful in the treatment of fungal infections and as potential fungicides in agricultural applications .
Anti-inflammatory and Analgesic Effects
The isoxazole ring is a common feature in many anti-inflammatory and analgesic drugs. It contributes to the inhibition of inflammatory pathways and pain perception. Research on isoxazole derivatives, including the compound , could lead to the development of new medications to treat chronic inflammatory diseases and pain management .
Anticancer Potential
Isoxazole derivatives have been identified as promising anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The unique structure of “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(m-tolyloxy)acetate” may provide a basis for designing novel anticancer drugs with improved efficacy and reduced side effects .
Antiviral Properties
Research has shown that isoxazole compounds can exhibit antiviral properties, making them potential candidates for treating viral infections. The compound’s molecular framework can be tailored to target specific viral enzymes or replication processes, offering a pathway for the development of new antiviral drugs .
Anticonvulsant and Antidepressant Activities
Isoxazole derivatives are known to possess central nervous system (CNS) activity, including anticonvulsant and antidepressant effects. By modulating neurotransmitter systems, these compounds can contribute to the treatment of neurological disorders such as epilepsy and depression .
Immunosuppressant Capabilities
Certain isoxazole derivatives have been found to have immunosuppressant activities, which can be beneficial in preventing organ transplant rejection and treating autoimmune diseases. The compound’s ability to modulate immune responses is an area of active research .
Role in Polymerization Processes
Isoxazole derivatives can act as catalysts in polymerization processes due to their stable heterocyclic structure. They can facilitate the formation of polymers with specific properties, which is valuable in material science and industrial applications .
properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-12-4-2-5-14(8-12)21-11-17(19)22-10-13-9-16(23-18-13)15-6-3-7-20-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDMEPUXOZZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-adamantyl)ethyl]benzamide](/img/structure/B2978695.png)
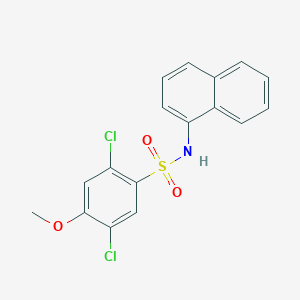
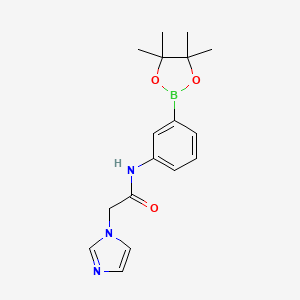
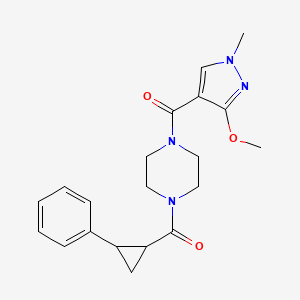
![2,5-dichloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2978701.png)
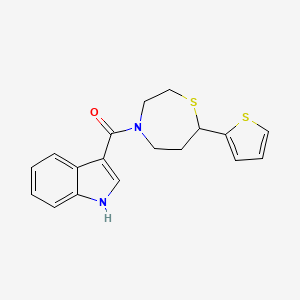
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2978703.png)
![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2978705.png)
![3-phenyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2978706.png)
![1,7-dimethyl-8-(2-(3-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978712.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2978713.png)
![[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2978715.png)
